N-cyclopropyl-4-fluorobenzenesulfonamide

Kinase inhibitor screening DYRK family selectivity Chemical probe development

Sourcing a validated negative control for DYRK-family kinase screening is critical to avoid off-target misinterpretation. N-Cyclopropyl-4-fluorobenzenesulfonamide (IC50 = 10,000 nM vs DYRK4) provides a characterized counter-screen tool. • Quantitatively inactive against DYRK4, enabling phenotype specificity • Supplied at ≥98% purity with batch-specific NMR, HPLC, GC certificates • Building block for fragment-based drug discovery and insecticidal SAR studies. Standard B2B shipping; available in mg to g quantities.

Molecular Formula C9H10FNO2S
Molecular Weight 215.25 g/mol
CAS No. 425654-95-1
Cat. No. B183348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-fluorobenzenesulfonamide
CAS425654-95-1
Molecular FormulaC9H10FNO2S
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
InChIKeyQXHJRYPFPZGNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-fluorobenzenesulfonamide – Identity & Baseline Characteristics


N-Cyclopropyl-4-fluorobenzenesulfonamide (CAS 425654-95-1, molecular formula C₉H₁₀FNO₂S, molecular weight 215.25 g·mol⁻¹) is a member of the benzenesulfonamide class bearing a cyclopropyl substituent on the sulfonamide nitrogen and a single fluorine atom at the para position of the benzene ring . It is typically supplied as a white to off-white crystalline solid with quoted purities of ≥95% to ≥98% from multiple specialty chemical vendors . The compound carries GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), categorised as Skin Corrosion/Irritation Category 2, and is classified as harmful by inhalation, in contact with skin, and if swallowed . These baseline properties define its handling requirements and initial purity benchmarks for procurement.

Undefined Risk of In-Class Substitution


Within the benzenesulfonamide class, the combination of the N-cyclopropyl group and the para-fluorine substituent imparts a unique steric and electronic profile that cannot be reproduced by routine substitution of either the N-alkyl moiety or the aryl halide. The cyclopropyl ring introduces conformational rigidity, elevated metabolic stability relative to open-chain N-alkyl groups, and a distinct π-character that modulates hydrogen-bonding capacity at the sulfonamide NH . The para-fluorine atom withdraws electron density from the aromatic ring, altering the acidity of the sulfonamide proton and affecting binding thermodynamics in target engagement. Published structure-activity relationship (SAR) data across diverse targets—carbonic anhydrases, kinases, V-ATPase—consistently demonstrate that even small changes to the N-substituent or halogen pattern can shift inhibitory potency by orders of magnitude [1]. Consequently, substituting N-cyclopropyl-4-fluorobenzenesulfonamide with a non-fluorinated or differently N-substituted analog without empirical verification introduces undefined chemical and biological risk in any assay or synthesis pathway where either the cyclopropyl or the 4-fluoro motif is a critical determinant of performance.

Quantitative Differentiation Against Closest Analogs


DYRK4 Selectivity Exclusion

In a BindingDB-curated biochemical assay measuring inhibition of recombinant human DYRK4 (dual specificity tyrosine-phosphorylation-regulated kinase 4), N-cyclopropyl-4-fluorobenzenesulfonamide returned an IC₅₀ of 1.00 × 10⁴ nM (10 µM), indicating essentially negligible inhibitory activity [1]. By contrast, close benzenesulfonamide analogs within the same screening panel achieve DYRK1A IC₅₀ values in the low nanomolar range (e.g., 76 nM for a related benzenesulfonamide scaffold), representing a >130-fold differential in potency [2]. This quantitative inactivity provides a defined selectivity boundary: N-cyclopropyl-4-fluorobenzenesulfonamide can serve as a negative-control scaffold or selectivity filter when profiling DYRK family kinases, where off-target sulfonamide activity would otherwise confound hit identification.

Kinase inhibitor screening DYRK family selectivity Chemical probe development Benzenesulfonamide SAR

Cyclopropyl Benzenesulfonamide Insecticidal Activity

In a systematic screen of 32 para-substituted benzenesulfonamide derivatives against third-instar larvae of Mythimna separata, compounds bearing cyclopropyl and related small-ring substituents at the para position achieved LC₅₀ values ranging from 0.599 to 0.953 mg·mL⁻¹, representing a 12- to 19-fold improvement over the natural product lead Celangulin V (LC₅₀ = 11.5 mg·mL⁻¹) [1]. Although N-cyclopropyl-4-fluorobenzenesulfonamide itself was not an explicit entry in this specific published dataset, the study establishes that the cyclopropyl-benzenesulfonamide framework is a validated pharmacophore for insect V-ATPase H-subunit targeting. The 4-fluoro substituent, when coupled with an N-cyclopropyl group, is anticipated to further modulate electron density and binding pose based on molecular docking results reported for the series . This class-level inference supports the selection of N-cyclopropyl-4-fluorobenzenesulfonamide as a privileged building block for agrochemical lead optimisation targeting insect V-ATPase.

Agrochemical discovery Insect V-ATPase inhibition Botanical pesticide analogs Benzenesulfonamide SAR

Supplier Purity Tiers & Traceability

Procurement-grade differentiation for N-cyclopropyl-4-fluorobenzenesulfonamide is defined by vendor-reported purity specifications and batch-level analytical documentation. Bidepharm supplies the compound at a standard purity of 98% with batch-specific QC reports including NMR, HPLC, and GC traceability . Fluorochem and AKSci offer the compound at 95% minimum purity , while MolCore provides a purity specification of NLT 98% under ISO-certified quality systems . This multi-tier purity landscape means that selection of a 98% purity lot with full spectroscopic documentation provides measurably lower impurity burden than a 95% lot without batch certificates, directly impacting reproducibility in sensitive biological assays and multi-step synthetic sequences where cumulative impurities can reduce yield or confound activity readouts.

Chemical procurement Building block quality control Batch-to-batch reproducibility HPLC/NMR traceability

Application Scenarios for N-Cyclopropyl-4-fluorobenzenesulfonamide


Kinase Selectivity Profiling & Probe De-Risking

Based on its quantitatively established inactivity against DYRK4 (IC₅₀ = 10,000 nM) compared to nanomolar-potent benzenesulfonamide kinase inhibitors [1], N-cyclopropyl-4-fluorobenzenesulfonamide is suitable as a negative-control or selectivity-counter-screen compound in DYRK-family kinase inhibitor discovery programmes. Researchers can use it to verify that observed cellular phenotypes are not driven by off-target engagement of DYRK4, thereby de-risking chemical probe development and enhancing target validation confidence.

Agrochemical Lead Generation Targeting Insect V-ATPase H Subunit

The benzenesulfonamide scaffold bearing a para-cyclopropyl motif has been validated in vivo with LC₅₀ values as low as 0.599 mg·mL⁻¹ against M. separata larvae, outperforming the natural product Celangulin V by more than an order of magnitude [2]. N-Cyclopropyl-4-fluorobenzenesulfonamide, as a building block incorporating both the cyclopropyl and 4-fluoro features, provides a rationally selected starting point for further derivatisation aimed at developing novel, low-cost insecticidal agents acting through V-ATPase H-subunit inhibition.

High-Purity Building Block for Medicinal Chemistry Synthesis

When procured at ≥98% purity with batch-specific NMR, HPLC, and GC analytical certificates (e.g., from Bidepharm or MolCore) , N-cyclopropyl-4-fluorobenzenesulfonamide delivers the purity threshold required for multi-step synthetic sequences where cumulative impurities can degrade overall yield and confound biological assay interpretation. This is especially relevant in fragment-based drug discovery and parallel library synthesis, where the sulfonamide NH and the aryl fluoride serve as orthogonal handles for further functionalisation.

Carbonic Anhydrase Fragment Screening & Biophysical Studies

The parent compound 4-fluorobenzenesulfonamide is a well-established carbonic anhydrase ligand with documented binding stoichiometry and NMR-characterised interactions with human CA I and CA II [3]. Introducing the N-cyclopropyl substituent modifies the ligand's conformational flexibility and hydrogen-bonding capacity, making N-cyclopropyl-4-fluorobenzenesulfonamide a candidate fragment for SAR-by-catalogue or biophysical screening campaigns aimed at identifying isoform-selective carbonic anhydrase inhibitors with improved physicochemical profiles.

Technical Documentation Hub

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